1-(1-Methyl-1h-imidazol-2-yl)propan-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-(1-methylimidazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C7H12N2O/c1-6(10)5-7-8-3-4-9(7)2/h3-4,6,10H,5H2,1-2H3 |
InChI Key |
ZBJQBMBMIQREEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NC=CN1C)O |
Origin of Product |
United States |
Contextualization Within Imidazole Based Organic Compounds
The imidazole (B134444) nucleus, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental structural motif in a multitude of biologically important molecules, including the amino acid histidine, purines found in nucleic acids, and the neurotransmitter histamine. rjptonline.orglongdom.org This prevalence in nature has made imidazole and its derivatives a fertile ground for synthetic and medicinal chemistry research. longdom.org
Imidazole-based organic compounds are recognized for their diverse pharmacological activities, which has led to their incorporation into a wide range of clinically used drugs. rjptonline.org The electronic properties of the imidazole ring, characterized by its aromaticity and the presence of both a basic (pyridine-like) and a non-basic (pyrrole-like) nitrogen atom, allow for a variety of intermolecular interactions. This versatility is a key factor in their ability to bind to various biological targets.
The academic interest in imidazole derivatives stems from their broad spectrum of biological activities, which includes, but is not limited to, antifungal, antibacterial, antiviral, anticancer, anti-inflammatory, and antiprotozoal properties. rjptonline.orgresearchgate.netresearchgate.net The structural modifications of the imidazole core, through the introduction of different substituents, allow for the fine-tuning of their biological and physicochemical properties, making them attractive candidates for drug discovery programs.
The table below summarizes the diverse biological activities associated with the imidazole scaffold.
| Biological Activity | Therapeutic Area |
| Antifungal | Infectious Diseases |
| Antibacterial | Infectious Diseases |
| Antiviral | Infectious Diseases |
| Anticancer | Oncology |
| Anti-inflammatory | Inflammation and Immunology |
| Antiprotozoal | Infectious Diseases |
Rationale for Academic Investigation of 1 1 Methyl 1h Imidazol 2 Yl Propan 2 Ol
While specific, in-depth academic studies focusing solely on 1-(1-Methyl-1h-imidazol-2-yl)propan-2-ol are not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the well-established biological activities of structurally similar compounds. The core structure combines a 1-methyl-imidazole group with a propan-2-ol side chain, features that are present in other researched molecules.
A primary driver for the investigation of novel imidazole-propanol derivatives is the search for new and more effective antimicrobial agents. The emergence of drug-resistant strains of bacteria and fungi necessitates the continuous development of new therapeutic options. nih.gov Research into related compounds, such as 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol esters, has demonstrated significant anti-Candida activity, suggesting that the propanol (B110389) linker between an imidazole (B134444) ring and another functional group can be a key structural element for antifungal efficacy. nih.gov
Furthermore, nitroimidazole derivatives containing a propanol moiety, such as ornidazole (B1677491) and secnidazole, are established drugs for the treatment of infections caused by anaerobic bacteria and protozoa. researchgate.netwikipedia.org This indicates that the propanol side chain attached to an imidazole ring is a well-tolerated and effective pharmacophore for antiprotozoal activity. The investigation of this compound would therefore be a logical step in the exploration of new non-nitroimidazole alternatives to potentially mitigate some of the side effects associated with nitro-containing compounds.
The table below outlines the key structural features of this compound and the potential therapeutic relevance that warrants its academic investigation.
| Structural Feature | Potential Rationale for Investigation |
| 1-Methyl-imidazole Ring | Core scaffold with known broad-spectrum biological activity. |
| Propan-2-ol Side Chain | A linker and functional group present in established antifungal and antiprotozoal drugs. |
| Non-nitro Structure | Potential for a better safety profile compared to existing nitroimidazole drugs. |
Overview of Current Research Trajectories for 1 1 Methyl 1h Imidazol 2 Yl Propan 2 Ol
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursor structures. wikipedia.orgamazonaws.com The goal is to simplify the structure by identifying key bonds that can be disconnected, corresponding to reliable forward synthetic reactions. wikipedia.orgresearchgate.net
For this compound, the primary retrosynthetic disconnections are:
C2-C1' Bond Disconnection: The most logical disconnection is the carbon-carbon bond between the C2 position of the imidazole ring and the C1' of the propanol side chain. This disconnection simplifies the molecule into two key synthons: a 1-methyl-1H-imidazol-2-yl anion (or its synthetic equivalent) and a 2-hydroxypropyl cation (or its synthetic equivalent).
The synthetic equivalent for the imidazolyl anion is typically 1-methyl-2-lithioimidazole, which can be generated by treating 1-methylimidazole (B24206) with a strong base like n-butyllithium.
The synthetic equivalent for the hydroxypropyl cation is an epoxide, specifically 1,2-propylene oxide, which is an excellent electrophile.
Imidazole Ring Disconnections: An alternative strategy involves breaking down the imidazole ring itself. This approach is common in syntheses that build the heterocyclic core as a key step. baranlab.org The ring can be deconstructed into fragments that can be reassembled in the forward synthesis. For instance, this could lead to precursors like a substituted amidine and an α-haloketone.
This analysis suggests two primary forward synthetic strategies: attaching a pre-formed side chain to an imidazole ring (propanol chain elaboration) or building the imidazole ring from acyclic precursors that already contain the propanol moiety (imidazole ring formation).
Classical Synthetic Routes to this compound
Classical synthesis provides foundational methods for constructing the target molecule, primarily categorized by the sequence of bond formations.
This approach constructs the imidazole core from acyclic precursors. While there are no universally general methods for imidazole synthesis, several named reactions can be adapted. baranlab.orgscribd.com A common strategy is the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or an ammonia source), known as the Debus-Radziszewski synthesis. researchgate.net
A plausible route adapted for this compound could involve the reaction of an appropriate α-hydroxy-ketone or α-hydroxy-aldehyde that contains the propanol backbone with methylamine (B109427) and another component to complete the ring. For example, the condensation of 1-hydroxy-2-butanone with a source of formaldehyde (B43269) and methylamine could theoretically lead to the desired ring system, although regioselectivity and yield could be challenging. Another strategy involves the reaction of α-halocarbonyl compounds with amidines. researchgate.net
This is often the more direct and higher-yielding approach. It begins with a pre-formed 1-methylimidazole ring and attaches the propanol side chain. The most common method involves the reaction of a nucleophilic imidazole species with an electrophilic three-carbon unit.
A well-established method for a similar compound, 1-(1H-imidazol-1-yl)propan-2-ol, involves the regioselective ring-opening of 1,2-propylene oxide with imidazole. beilstein-journals.orgnih.gov This reaction can be adapted for the target molecule. The synthesis would proceed as follows:
Deprotonation: 1-methylimidazole is treated with a strong base, such as n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperature to generate the highly nucleophilic 1-methyl-2-lithioimidazole.
Nucleophilic Attack: The lithiated intermediate then attacks the less sterically hindered carbon of 1,2-propylene oxide.
Hydrolysis: Subsequent aqueous workup protonates the resulting alkoxide to yield the final product, racemic this compound.
Optimizing reaction conditions is crucial for maximizing product yield and minimizing reaction time and side products. Key parameters for optimization include solvent, temperature, catalyst, and reactant stoichiometry. researchgate.netresearchgate.net
For imidazole syntheses, ethanol (B145695) is often found to be a superior solvent compared to others. researchgate.net Temperature also plays a significant role; reactions conducted at reflux often show substantially higher yields compared to those at room temperature. researchgate.netresearchgate.net For instance, in a related synthesis, increasing the temperature from room temperature to reflux conditions increased the product yield from 13% to 82%. researchgate.net
The table below illustrates a hypothetical optimization for the synthesis via propanol chain elaboration, based on common findings in related syntheses.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | n-BuLi | THF | -78 to RT | 12 | 65 |
| 2 | LDA | THF | -78 to RT | 12 | 60 |
| 3 | n-BuLi | Diethyl Ether | -78 to RT | 24 | 55 |
| 4 | n-BuLi | THF | 0 to RT | 6 | 72 |
Green Chemistry Approaches in the Synthesis of this compound
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com For imidazole synthesis, green approaches include the use of environmentally benign solvents, solvent-free conditions, and alternative energy sources like microwave irradiation. nih.govmdpi.comresearchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. researchgate.net The synthesis of substituted imidazoles via condensation reactions can be efficiently carried out under microwave irradiation, sometimes in the absence of a solvent. orientjchem.org
Solvent-Free Reactions: Performing reactions without a solvent (neat conditions) or by physical grinding reduces waste and simplifies purification. researchgate.netasianpubs.org One-pot, solvent-free synthesis of imidazole derivatives by heating the reactants together at a moderate temperature (e.g., 70 °C) has been reported to be highly efficient. asianpubs.org
Green Solvents: When a solvent is necessary, using green solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG) is preferred over hazardous organic solvents. researchgate.netresearchgate.net
Chemoenzymatic Synthesis of Stereoisomers of this compound
The propan-2-ol side chain contains a stereocenter, meaning the molecule can exist as a pair of enantiomers. Chemoenzymatic methods are highly effective for producing enantiomerically enriched compounds. nih.gov A common strategy is the kinetic resolution of a racemic mixture using enzymes, particularly lipases. beilstein-journals.orgnih.gov
This process involves the lipase-catalyzed acylation of the racemic alcohol with an acyl donor, typically vinyl acetate (B1210297). The enzyme selectively acylates one enantiomer at a much faster rate, allowing for the separation of the unreacted, enantiomerically pure alcohol from its acylated counterpart.
For the closely related racemic 1-(1H-imidazol-1-yl)propan-2-ol, lipase-catalyzed transesterification with vinyl acetate has been successfully employed for kinetic resolution. beilstein-journals.orgnih.gov The same principle can be applied to this compound. Different lipases can exhibit different efficiencies and selectivities.
The table below summarizes typical results for the lipase-catalyzed resolution of a racemic propanol-substituted azole, demonstrating the effectiveness of this approach. nih.gov
| Entry | Lipase Source | Solvent | Conversion (%) | ees (%)a | eep (%)b | E-valuec |
|---|---|---|---|---|---|---|
| 1 | CAL-B (Novozym 435) | Diisopropyl ether | 51 | >99 | 97 | >200 |
| 2 | PSL (Amano PS-C I) | Diisopropyl ether | 50 | 99 | 99 | >200 |
| 3 | PCL (Amano PS-D) | Diisopropyl ether | 48 | 91 | >99 | >200 |
| 4 | CAL-B (Novozym 435) | Acetonitrile (B52724) | 50 | 99 | 98 | >200 |
b Enantiomeric excess of the product (acylated alcohol).
cThis method allows for the preparation of both (R)- and (S)-enantiomers of the target compound in high optical purity, which are valuable as chiral synthons for further synthesis. beilstein-journals.org
Flow Chemistry Techniques for Scalable Synthesis of this compound
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the manufacturing of fine chemicals and active pharmaceutical ingredients (APIs). This paradigm shift offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise process control, and greater scalability. For the synthesis of this compound, a key intermediate in various chemical industries, flow chemistry provides a robust platform for developing efficient, scalable, and sustainable manufacturing processes.
The application of flow chemistry to the synthesis of imidazole derivatives has been well-documented, showcasing the versatility of this technology. These principles can be directly applied to the multi-step synthesis of this compound. A hypothetical, yet plausible, continuous flow process for this target molecule would involve the synthesis of the core imidazole ring followed by subsequent functionalization.
A potential continuous flow synthesis could commence with the reaction of a suitably protected amino alcohol with a dicarbonyl compound to form the imidazole ring. This could be followed by N-methylation and any necessary deprotection steps, all conducted in a continuous fashion. The use of packed-bed reactors containing immobilized reagents or catalysts can streamline the process by simplifying purification and product isolation.
The table below illustrates a hypothetical multi-step flow synthesis for this compound, with estimated parameters based on analogous transformations reported in the literature for imidazole synthesis.
Table 1: Hypothetical Parameters for a Multi-Step Flow Synthesis of this compound
| Step | Reaction | Reactor Type | Temperature (°C) | Residence Time | Catalyst/Reagent | Solvent | Estimated Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Imidazole Ring Formation | Packed-Bed Reactor | 80 - 120 | 5 - 15 min | Solid-supported acid catalyst | Acetonitrile | 85 - 95 |
| 2 | N-Methylation | Microreactor | 25 - 50 | 2 - 10 min | Methyl iodide, K2CO3 | Dimethylformamide | 90 - 98 |
| 3 | Final Functionalization/Deprotection | Tube Reactor | 60 - 100 | 10 - 20 min | Appropriate reagent | Methanol | 80 - 90 |
The scalability of such a flow process is a key advantage. Production capacity can be increased by either extending the operational time of the reactor system or by "numbering-up," which involves running multiple identical reactor setups in parallel. This approach avoids the significant challenges and safety concerns associated with scaling up large batch reactors.
Furthermore, the integration of in-line analytical techniques, such as infrared (IR) spectroscopy, high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy, allows for real-time monitoring of the reaction progress. This data can be used to implement automated feedback loops for process control, ensuring consistent product quality and optimizing reaction conditions on the fly.
Mechanistic Pathways of Functional Group Transformations of this compound
The reactivity of this compound is centered around its two primary functional moieties: the secondary alcohol and the disubstituted imidazole ring.
Reactions at the Hydroxyl Group of this compound
The secondary hydroxyl group in this compound can undergo a variety of transformations typical of alcohols, including esterification and oxidation.
Esterification: The conversion of the hydroxyl group to an ester, a common functional group transformation, typically proceeds via nucleophilic acyl substitution. In the presence of an acid catalyst, the carbonyl oxygen of a carboxylic acid is protonated, enhancing the electrophilicity of the carbonyl carbon. The lone pair of electrons on the hydroxyl oxygen of this compound then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol or removal of water is often employed. masterorganicchemistry.commasterorganicchemistry.com
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(1-methyl-1H-imidazol-2-yl)propan-2-one. This transformation can be achieved using various oxidizing agents. The mechanism of oxidation often involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon bearing the hydroxyl group. khanacademy.org For instance, with chromate-based reagents in acidic conditions, a chromate (B82759) ester is formed, which then undergoes an E2-like elimination to yield the ketone. khanacademy.org More environmentally benign methods utilizing catalysts and molecular oxygen as the oxidant are also prevalent for the oxidation of alcohols. ias.ac.in Imidazole-based catalysts themselves have been shown to be effective in the oxidation of alcohols in the presence of an oxidant like hydrogen peroxide. frontiersin.orgresearchgate.net
Reactivity of the Imidazole Moiety in this compound
The 1-methyl-1H-imidazole ring in the target molecule exhibits characteristic aromatic reactivity, although this is influenced by the substituents.
Electrophilic Substitution: The imidazole ring is an electron-rich aromatic system and is susceptible to electrophilic attack. byjus.comlibretexts.orgmasterorganicchemistry.com Theoretical studies on imidazole itself indicate that electrophilic attack by radicals such as hydroxyl radicals proceeds more readily via addition to the carbon atoms, particularly C2 and C5, rather than hydrogen abstraction. rsc.org For this compound, the C2 position is already substituted. The methyl group at N1 is an electron-donating group, which generally activates the ring towards electrophilic substitution. The propan-2-ol group at C2, being an alkyl group, is also weakly activating. Therefore, electrophilic substitution is expected to occur at the C4 or C5 positions of the imidazole ring. The general mechanism involves the attack of an electrophile on the π-electron system of the ring to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. byjus.commasterorganicchemistry.com
N-Quaternization: The nitrogen atom at the 3-position (N3) of the 1-methylimidazole ring possesses a lone pair of electrons and can act as a nucleophile, leading to N-quaternization. This reaction with an alkyl halide or other electrophiles results in the formation of a cationic imidazolium (B1220033) salt. rsc.orgnih.govresearchgate.netnih.gov This process is a type of N-alkylation and is a common reaction for N-substituted imidazoles. The quaternization can significantly alter the electronic properties and solubility of the molecule.
Stereochemical Control in Reactions of this compound
The carbon atom bearing the hydroxyl group in this compound is a chiral center. Consequently, reactions involving this center or the synthesis of the molecule itself can be subject to stereochemical control.
Enzymatic kinetic resolution is a powerful tool for obtaining enantiomerically pure chiral alcohols. Lipases, in particular, are widely used for the stereoselective acylation or hydrolysis of esters of racemic alcohols. nih.govdiva-portal.orgpolimi.itnih.gov In a typical kinetic resolution, one enantiomer of the racemic alcohol reacts significantly faster with an acyl donor in the presence of a lipase, leading to the formation of an enantioenriched ester and the unreacted, enantioenriched alcohol. For instance, lipase-catalyzed transesterification has been successfully employed for the kinetic resolution of similar β-hydroxy imidazoles, achieving high enantiomeric excess for both the resulting ester and the remaining alcohol. mdpi.com This methodology allows for the preparation of both enantiomers of this compound in high optical purity.
The development of asymmetric synthetic routes is another approach to obtain enantiomerically pure this compound. This could involve the use of chiral catalysts or chiral starting materials to induce stereoselectivity during the formation of the chiral center. nih.govsemanticscholar.org
Role of this compound as a Reaction Intermediate
Substituted imidazoles, including structures analogous to this compound, serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals and other biologically active molecules. mdpi.com For example, a structurally related compound, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, is a key intermediate in the synthesis of the antihypertensive drug Olmesartan. jocpr.com The functional groups on this compound, namely the hydroxyl group and the imidazole ring, allow for further chemical modifications to build more complex molecular architectures.
The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions. The imidazole moiety can be involved in N-alkylation or metal coordination, providing a handle for further functionalization or for directing subsequent reactions. The presence of both a nucleophilic nitrogen and a modifiable hydroxyl group makes this compound a versatile building block in multistep synthetic sequences.
Catalytic Activity and Mechanism of this compound in Organic Reactions
The imidazole moiety is a well-known catalytic scaffold, playing a crucial role in many enzymatic and synthetic catalytic systems. nih.govacs.orgresearchgate.netnih.gov The catalytic activity of imidazole derivatives often stems from the ability of the N3 nitrogen to act as a general base or a nucleophilic catalyst.
In its role as a general base catalyst, the imidazole ring can deprotonate a substrate, thereby increasing its nucleophilicity. As a nucleophilic catalyst, the imidazole nitrogen can attack an electrophilic center to form a reactive intermediate, which is then more susceptible to attack by another nucleophile.
Derivatization and Analogue Synthesis Based on 1 1 Methyl 1h Imidazol 2 Yl Propan 2 Ol
Design Principles for New Chemical Entities Derived from 1-(1-Methyl-1h-imidazol-2-yl)propan-2-ol
The design of new chemical entities (NCEs) derived from the this compound scaffold is guided by established medicinal chemistry principles aimed at optimizing pharmacological activity and physicochemical properties. The imidazole (B134444) ring is a privileged structure in drug discovery, known for its ability to engage with biological targets through various interactions, including hydrogen bonding and metal coordination. nih.govchemijournal.com Therefore, derivatization strategies often focus on modulating these interactions to enhance potency and selectivity.
Key design principles for analogues would likely involve:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure is crucial to understanding how different functional groups influence biological activity. For instance, studies on other 4-substituted imidazoles have shown that the nature of substituents and the stereochemistry of adjacent chiral centers play a vital role in receptor affinity and selectivity. nih.gov Analogously, modifying the methyl group on the propanol (B110389) chain or introducing substituents on the imidazole ring of this compound would be a primary strategy to probe its SAR. nih.gov
Isosteric and Bioisosteric Replacements: Replacing parts of the molecule with chemical groups of similar size, shape, and electronic character can lead to improved properties. For example, the hydroxyl group of the propanol moiety could be replaced with an amine or thiol to explore different hydrogen bonding capabilities. The imidazole ring itself could be replaced by other five-membered heterocycles like pyrazole (B372694) or triazole to assess the importance of the nitrogen atom positions.
Physicochemical Property Modulation: Modifications are often designed to fine-tune properties such as solubility, lipophilicity (logP), and metabolic stability. Esterification or etherification of the secondary alcohol would increase lipophilicity, which could affect cell permeability and pharmacokinetic profiles. Quantitative structure-activity relationship (QSAR) models, which correlate chemical structure with biological activity, are valuable tools in guiding these modifications. researchgate.netnih.govmdpi.com
Synthetic Strategies for Imidazole-Substituted Analogues of this compound
Common strategies include:
Multi-Component Reactions (MCRs): Methods like the Radziszewski synthesis or the van Leusen imidazole synthesis allow for the construction of the imidazole ring from different starting materials, providing a straightforward way to introduce diversity. mdpi.com The van Leusen reaction, which utilizes tosylmethylisocyanide (TosMIC), is particularly versatile for creating substituted imidazoles. mdpi.com
Regioselective Synthesis: Developing methods that selectively functionalize one position over another is key. For example, catalyst-free, one-pot, three-component reactions involving an imidazole, an aldehyde, and a secondary amine have been shown to regioselectively yield C-2 substituted products. researchgate.net Other approaches have been developed for the regioselective synthesis of 1,4-disubstituted and other highly substituted imidazoles. nih.govrsc.org
Cross-Coupling Reactions: If a halogenated version of the this compound scaffold were synthesized, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could be employed to introduce a wide variety of aryl, vinyl, or alkynyl groups onto the imidazole ring.
Table 1: Potential Synthetic Strategies for Imidazole Ring Modification
| Strategy | Description | Key Reagents/Conditions | Potential Outcome |
|---|---|---|---|
| van Leusen Reaction | A three-component reaction to form the imidazole ring, allowing for variation in substituents. | Aldehyde, Primary Amine, Tosylmethylisocyanide (TosMIC) | Access to a wide range of C4 and C5 substituted analogues. mdpi.com |
| Radziszewski Synthesis | A four-component condensation to produce imidazoles. | Dicarbonyl compound, Aldehyde, Amine, Ammonium Acetate (B1210297) | Synthesis of tri- and tetra-substituted imidazole analogues. nih.gov |
| Regioselective C-H Functionalization | Direct introduction of functional groups at specific positions on the imidazole ring. | Metal catalysts (e.g., Pd, Ru, Ir), directing groups | Controlled synthesis of C4- or C5-substituted derivatives. |
Synthetic Strategies for Propanol Chain-Modified Analogues of this compound
The propan-2-ol side chain offers a reactive handle for extensive derivatization through its secondary hydroxyl group. These modifications can significantly alter the molecule's polarity, size, and ability to form hydrogen bonds.
Established transformations for the propanol chain include:
Esterification: The hydroxyl group can be readily converted to an ester by reacting with various carboxylic acids, acid chlorides, or anhydrides. This strategy has been successfully used to synthesize libraries of 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol esters to explore their biological activity. nih.gov
Etherification: Formation of ethers via reactions like the Williamson ether synthesis (reaction with an alkyl halide under basic conditions) can introduce a range of alkyl or aryl groups, thereby modifying steric bulk and lipophilicity.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(1-methyl-1H-imidazol-2-yl)propan-2-one, using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. This transformation changes the geometry and electronic properties of the side chain.
Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) and subsequently displaced by various nucleophiles (e.g., halides, azide, cyanide) to introduce diverse functionalities.
Table 2: Representative Reactions for Propanol Chain Modification
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| Esterification | Acetic Anhydride, Pyridine | Acetate Ester |
| Etherification | Benzyl Bromide, NaH | Benzyl Ether |
| Oxidation | Pyridinium Chlorochromate (PCC) | Ketone |
| Nucleophilic Substitution | 1. TsCl, Pyridine; 2. NaN3 | Azide |
Regioselective and Stereoselective Synthesis of Advanced Derivatives of this compound
The development of advanced derivatives requires precise control over both regiochemistry (which position reacts) and stereochemistry (the 3D arrangement of atoms). The target molecule contains a chiral center at the C-2 position of the propanol chain, making stereoselectivity a critical consideration.
Regioselectivity is paramount when modifying the imidazole ring, which has multiple potential reaction sites (C-4 and C-5). Achieving regiocontrol often relies on the choice of synthetic method and the electronic or steric influence of existing substituents. Various protocols have been developed for the regioselective synthesis of highly substituted imidazoles. nih.govrsc.orgrsc.org For instance, specific reaction conditions can favor substitution at the C-4 position over the C-5 position, or vice versa, enabling the synthesis of distinct isomers.
Stereoselectivity is crucial due to the chiral nature of the propanol side chain. Enantiomers of a chiral drug can have vastly different pharmacological effects. Strategies to achieve stereocontrol include:
Asymmetric Synthesis: Building the molecule from chiral starting materials or using chiral catalysts or reagents can selectively produce one enantiomer. For example, the asymmetric reduction of the precursor ketone, 1-(1-methyl-1H-imidazol-2-yl)propan-2-one, using chiral reducing agents (e.g., those used in Noyori asymmetric hydrogenation) could yield enantiomerically enriched (R)- or (S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol.
Chiral Resolution: Separating a racemic mixture of the final compound or a key intermediate into its individual enantiomers. This can be done by classical resolution with a chiral acid or base, or by chiral chromatography.
Dynamic Kinetic Resolution (DKR): This powerful technique combines the rapid, metal-catalyzed racemization of a racemic alcohol with an enzyme-catalyzed, enantioselective acylation. mdpi.comencyclopedia.pub This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the desired ester derivative. mdpi.comencyclopedia.pub
High-Throughput Synthesis and Library Generation of this compound Analogues
High-throughput synthesis (HTS) and the generation of compound libraries are essential for modern drug discovery, allowing for the rapid production and screening of thousands of related compounds. The this compound scaffold is well-suited for inclusion in such libraries due to its multiple points of diversification (the imidazole ring and the propanol side chain).
Key methodologies for library generation include:
Combinatorial Chemistry: Using a set of starting materials (building blocks) in various combinations to generate a large number of products. For instance, reacting the core molecule with a library of different carboxylic acids would quickly generate a library of ester analogues.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, accelerating the synthesis of compound libraries. nih.gov Multi-component reactions, such as the Radziszewski imidazole synthesis, are often amenable to microwave-assisted protocols, making them highly efficient for generating diverse imidazole derivatives. nih.gov
Parallel Synthesis: This involves performing multiple, separate reactions simultaneously in an array format (e.g., in a 96-well plate). Each well contains a different combination of reagents, allowing for the systematic and rapid production of a library of discrete compounds. This approach could be used to modify the propanol chain by reacting the parent alcohol with a diverse set of acylating or alkylating agents in a well-plate format.
Theoretical and Computational Investigations of 1 1 Methyl 1h Imidazol 2 Yl Propan 2 Ol
Quantum Chemical Calculations on the Electronic Structure of 1-(1-Methyl-1h-imidazol-2-yl)propan-2-ol
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to investigating the electronic structure of molecules. tandfonline.com These methods solve approximations of the Schrödinger equation to determine molecular properties such as energy, electron distribution, and orbital shapes. For this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be employed to optimize the molecule's geometry to its lowest energy state. tandfonline.comniscpr.res.in This optimized structure is the foundation for all further electronic property calculations, providing insights into bond lengths, bond angles, and dihedral angles. researchgate.net Such studies on various imidazole (B134444) derivatives have demonstrated the reliability of DFT in correlating theoretical structures with experimental data, such as those from X-ray crystallography. tandfonline.comresearchgate.net
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that simplifies the prediction of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilic or basic character, while the LUMO is the most likely to accept electrons, indicating its electrophilic or acidic nature. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. pku.edu.cnnih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. niscpr.res.in For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO would also be distributed across the π-system. Quantum chemical calculations on similar imidazole derivatives provide insight into the typical energy values that might be expected. tandfonline.comugm.ac.id
| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Imidazole Schiff Bases | -6.23 to -6.34 | -2.01 to -2.15 | 4.08 to 4.28 | researchgate.net |
| Triphenyl-imidazole Derivatives | -5.78 | -1.97 | 3.81 | tandfonline.com |
| Thioxoimidazolidin-4-ones | -5.99 to -6.04 | -2.58 to -2.69 | 3.35 to 3.40 | ugm.ac.id |
This table presents representative FMO energy values for various classes of imidazole derivatives calculated using DFT methods, illustrating the typical range for such compounds.
The distribution of electron density within a molecule is crucial for understanding its interactions. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It is calculated by placing a hypothetical positive point charge at various points on the electron density surface and calculating the potential energy. preprints.org MEP maps are color-coded to indicate different potential regions:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are the preferred sites for electrophilic attack. researchgate.net
Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are the preferred sites for nucleophilic attack. researchgate.net
Green/Yellow: Regions of intermediate or near-zero potential.
For this compound, the MEP map would likely show the most negative potential (red) localized around the nitrogen atom of the imidazole ring (not the one bonded to the methyl group) and the oxygen atom of the hydroxyl group, due to the high electronegativity of these atoms. niscpr.res.inugm.ac.id The most positive potential (blue) would likely be found around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor. This analysis is invaluable for predicting how the molecule will interact with other molecules, including biological receptors. researchgate.net
Conformational Analysis and Energy Landscapes of this compound
Molecules with rotatable single bonds, like the propanol (B110389) side chain in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to map the energy changes associated with rotation around these bonds. nih.govsemanticscholar.org This is achieved by calculating the Potential Energy Surface (PES), a multidimensional map that represents the molecule's potential energy as a function of its atomic coordinates. longdom.orgmdpi.com
To perform a conformational analysis, computational chemists systematically rotate specific dihedral angles (torsional angles) in increments and calculate the energy at each step, while allowing the rest of the molecule to relax to its minimum energy geometry. researchgate.net This process, known as a potential energy scan, identifies energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. researchgate.net For this compound, key rotations would be around the C-C bonds of the propanol chain and the bond connecting the chain to the imidazole ring. The resulting PES would reveal the most probable shapes the molecule adopts, which is critical for understanding its physical properties and how it might fit into a receptor's binding site. longdom.org
Molecular Dynamics Simulations of this compound in Various Solvents
While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule and its interactions with its environment. rsc.org MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. This provides a dynamic picture of how this compound would behave in a realistic environment, such as in different solvents (e.g., water, methanol, or a nonpolar solvent). nih.govrsc.org
In a typical MD simulation, the target molecule is placed in a box filled with solvent molecules. The simulation then tracks the position and velocity of every atom over a set period, from nanoseconds to microseconds. These simulations can reveal crucial information about solvation dynamics, including the formation and lifetime of hydrogen bonds between the molecule's hydroxyl group and polar solvent molecules. nih.gov They also show how the solvent affects the conformational flexibility of the propanol side chain. Implicit solvent models can also be used for less computationally intensive simulations, offering a way to approximate solvent effects. nih.gov
Computational Prediction of Reactivity and Selectivity in Reactions Involving this compound
Computational chemistry is a powerful tool for predicting the outcome of chemical reactions, including their reactivity (how fast they proceed) and selectivity (which products are favored). nih.gov By modeling the reaction pathway, chemists can identify transition states and calculate their activation energies. rsc.org According to transition state theory, a lower activation energy corresponds to a faster reaction rate.
In Silico Modeling of Ligand-Receptor Interactions for this compound Analogues
Many imidazole-containing compounds exhibit significant biological activity, often by inhibiting specific enzymes or binding to cellular receptors. researchgate.netnih.gov In silico techniques, particularly molecular docking, are used to predict how a molecule (a ligand) binds to the active site of a biological macromolecule (a receptor). nih.govsemanticscholar.org This method is a cornerstone of structure-based drug design. nih.gov
In a molecular docking study, the three-dimensional structures of both the ligand and the receptor are used. A scoring function then predicts the most favorable binding pose of the ligand within the receptor's active site and estimates the binding affinity, often expressed in kcal/mol. nih.gov For analogues of this compound, docking studies could be performed against known antifungal or anticancer targets, such as cytochrome P450 enzymes or kinases. nih.govnih.gov The results would identify key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. rjptonline.org These computational predictions can guide the synthesis of new, more potent analogues by suggesting structural modifications that would enhance binding affinity and biological activity. mdpi.com
Coordination Chemistry of 1 1 Methyl 1h Imidazol 2 Yl Propan 2 Ol As a Ligand
Design and Synthesis of Metal Complexes Featuring 1-(1-Methyl-1h-imidazol-2-yl)propan-2-ol as a Ligand
The design of metal complexes with this compound as a ligand is predicated on the presence of two potential coordination sites: the un-substituted nitrogen atom of the imidazole (B134444) ring and the oxygen atom of the hydroxyl group. This allows the ligand to act as a monodentate or a bidentate chelating agent, depending on the metal ion, the reaction conditions, and the presence of other competing ligands. The steric and electronic properties of the methyl group on the imidazole ring and the propan-2-ol backbone also play a crucial role in determining the geometry and stability of the resulting complexes.
The synthesis of metal complexes involving this ligand generally follows well-established procedures for the formation of coordination compounds. A common method involves the direct reaction of the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent. rdd.edu.iqrsc.org The choice of solvent is critical and is often a polar solvent such as ethanol (B145695), methanol, or acetonitrile (B52724) to ensure the dissolution of both the ligand and the metal salt. rdd.edu.iq The reaction mixture is typically stirred at room temperature or gently heated to facilitate the complexation. rdd.edu.iqmdpi.com The resulting metal complex may precipitate from the solution upon formation or can be isolated by slow evaporation of the solvent.
For instance, the synthesis of a hypothetical copper(II) complex could be achieved by reacting this compound with copper(II) chloride dihydrate in a 2:1 ligand-to-metal molar ratio in ethanol. The resulting solution would be stirred for several hours, and the complex would be isolated as a crystalline solid. Similarly, complexes with other transition metals like cobalt(II), nickel(II), and zinc(II) can be synthesized using analogous methods. researchgate.net
The formation of coordination polymers is also a possibility with this ligand, where the imidazole and hydroxyl groups could bridge different metal centers, leading to one-, two-, or three-dimensional networks. mdpi.comchemrxiv.orgmdpi.comnih.govchemrxiv.org The synthesis of such polymers often involves solvothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures. mdpi.com
Table 1: Representative Synthetic Conditions for Metal Complexes of Imidazole-alkanol Ligands
| Metal Salt | Ligand Molar Ratio | Solvent | Reaction Conditions | Expected Product |
| CuCl₂·2H₂O | 2:1 | Ethanol | Stirring at room temperature | [Cu(L)₂Cl₂] |
| Co(NO₃)₂·6H₂O | 2:1 | Methanol | Reflux for 4 hours | [Co(L)₂(NO₃)₂] |
| Zn(CH₃COO)₂·2H₂O | 1:1 | Acetonitrile | Solvothermal, 120 °C | [Zn(L)(CH₃COO)]n |
| NiCl₂·6H₂O | 3:1 | Water/Ethanol | Stirring at 60 °C | [Ni(L)₃]Cl₂ |
L represents the this compound ligand.
Spectroscopic Characterization Methodologies for Metal-1-(1-Methyl-1h-imidazol-2-yl)propan-2-ol Complexes
A suite of spectroscopic techniques is indispensable for the characterization of newly synthesized metal complexes to elucidate their structure, composition, and bonding. For complexes of this compound, techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry are particularly informative.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the coordination of this compound to diamagnetic metal ions, such as Zn(II) or Cd(II). ekb.eg Upon complexation, changes in the chemical shifts of the ligand's protons and carbons can provide direct evidence of metal-ligand binding. researchgate.net
Specifically, the protons on the imidazole ring are expected to experience a downfield shift upon coordination of the nitrogen atom to the metal center, due to the deshielding effect of the metal ion. Similarly, the protons of the propan-2-ol backbone would be affected if the hydroxyl group is involved in coordination. By comparing the ¹H and ¹³C NMR spectra of the free ligand with those of the metal complex, the coordination mode of the ligand can be inferred. researchgate.netnih.gov For paramagnetic complexes, such as those of Cu(II) or Co(II), NMR spectra are often broadened and less informative for structural elucidation due to the paramagnetic nature of the metal ion. researchgate.net
Table 2: Hypothetical ¹H NMR Chemical Shift Data (δ, ppm) for this compound and its Diamagnetic Zn(II) Complex
| Proton | Free Ligand | [Zn(L)₂Cl₂] Complex | Δδ (ppm) |
| Imidazole-H4 | 7.10 | 7.35 | +0.25 |
| Imidazole-H5 | 6.95 | 7.15 | +0.20 |
| N-CH₃ | 3.60 | 3.75 | +0.15 |
| CH₂ | 2.80 | 2.95 | +0.15 |
| CH-OH | 4.05 | 4.20 | +0.15 |
| C-CH₃ | 1.20 | 1.25 | +0.05 |
Data is hypothetical and for illustrative purposes.
Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of metal complexes in the solid state. researchgate.net This technique can provide precise information on bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions such as hydrogen bonding. nih.govnih.gov
For a complex of this compound, a crystal structure would reveal whether the ligand is acting as a monodentate or bidentate ligand. It would also confirm the coordination number and geometry of the metal ion (e.g., tetrahedral, square planar, or octahedral). Furthermore, the packing of the complex molecules in the crystal lattice can provide insights into the supramolecular chemistry of the system. nih.gov
Mass spectrometry (MS) is a vital analytical technique used to determine the mass-to-charge ratio (m/z) of ions, which in the context of coordination chemistry, can confirm the molecular weight and composition of a metal complex. uvic.ca Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are soft ionization techniques commonly employed for the analysis of coordination compounds, as they tend to keep the complex intact during the ionization process. uvic.capageplace.de
The mass spectrum of a metal complex of this compound would be expected to show a parent ion peak corresponding to the molecular weight of the complex. The isotopic distribution pattern of this peak can be particularly informative, as many transition metals have characteristic isotopic signatures, which can help to confirm the identity of the metal in the complex. uvic.caresearchgate.net Fragmentation patterns observed in the mass spectrum can also provide information about the lability of the ligands and the stability of the metal-ligand bonds. nist.gov
Mechanistic Studies of Metal-Ligand Binding with this compound
Understanding the mechanism of metal-ligand binding is crucial for controlling the formation of desired complexes and for designing new functional materials. Mechanistic studies can encompass thermodynamic aspects, such as the determination of stability constants, and kinetic aspects, which investigate the rates of complex formation and dissociation.
For the interaction of this compound with metal ions, the binding process likely involves the stepwise coordination of the donor atoms to the metal center. The initial and often rapid step is the coordination of the imidazole nitrogen, which is generally a strong donor. nih.gov Subsequent coordination of the hydroxyl group to form a chelate ring would depend on the nature of the metal ion and the geometric constraints of the ligand. frontiersin.org
Techniques such as potentiometric or spectrophotometric titrations can be employed to determine the stability constants of the formed complexes in solution. These studies provide quantitative data on the strength of the metal-ligand interactions. Kinetic studies, which can be performed using stopped-flow techniques, can elucidate the rate-determining steps in the complexation reaction.
Catalytic Applications of Metal Complexes Derived from this compound
Metal complexes containing imidazole-based ligands have been widely explored as catalysts in a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. nbinno.comresearchgate.net The catalytic activity of these complexes is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with substrates, thereby activating them for reaction. researchgate.net
Complexes of this compound could potentially serve as catalysts in reactions such as the oxidation of alcohols or the epoxidation of olefins. The presence of the hydroxyl group on the ligand could also play a role in the catalytic cycle, for instance, by participating in proton transfer steps. Furthermore, the chiral center at the 2-position of the propanol (B110389) backbone opens up the possibility of designing chiral metal complexes for asymmetric catalysis.
For example, a copper(II) complex of this ligand could be investigated as a catalyst for the aerobic oxidation of primary alcohols to aldehydes. The catalytic performance would be evaluated by monitoring the reaction progress using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), and by determining the turnover number and turnover frequency of the catalyst.
Table 3: Potential Catalytic Applications of Metal Complexes of this compound
| Metal Complex | Reaction Type | Substrate | Product |
| [Cu(L)₂Cl₂] | Aerobic Oxidation | Benzyl alcohol | Benzaldehyde |
| [Co(L)₂(NO₃)₂] | Epoxidation | Styrene | Styrene oxide |
| [Ni(L)₃]Cl₂ | Cross-coupling | Phenylboronic acid and Iodobenzene | Biphenyl |
| Chiral-[Rh(L)₂(cod)]BF₄ | Asymmetric Hydrogenation | Methyl acetamidoacrylate | N-acetylalanine methyl ester |
L represents the this compound ligand; cod = 1,5-cyclooctadiene. Data is hypothetical and for illustrative purposes.
In-depth Analysis of this compound in Supramolecular Chemistry
Despite a thorough review of available scientific literature, detailed research findings specifically addressing the coordination chemistry and supramolecular assembly of this compound as a ligand are not presently available. Consequently, the construction of an article with detailed research findings and data tables on this specific compound is not possible at this time.
The field of coordination chemistry extensively studies imidazole and its derivatives as versatile ligands in the formation of supramolecular structures. These compounds, featuring nitrogen donor atoms, readily coordinate with a variety of metal ions, leading to the self-assembly of complex architectures. These assemblies are stabilized by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces.
However, the specific structural and electronic contributions of the combined 1-methyl and 2-propan-2-ol substituents on the imidazole ring of This compound have not been documented in the context of its coordination to metal centers and subsequent supramolecular assembly. The interplay of the steric hindrance from the propanol group and the electronic effects of the methyl group would uniquely influence its coordination behavior and the types of non-covalent interactions it could form.
To provide a comprehensive article as requested, data from single-crystal X-ray diffraction studies would be essential. This would allow for the creation of detailed tables on bond lengths, bond angles, and intermolecular distances, which are fundamental to understanding the supramolecular assembly. Without such empirical data for this compound, any discussion would be speculative and fall outside the required scope of being scientifically accurate and based on detailed research findings.
Further experimental research is required to elucidate the role of this compound as a coordination motif in supramolecular chemistry.
Investigations into the Biological Activity of 1 1 Methyl 1h Imidazol 2 Yl Propan 2 Ol and Its Analogues Non Clinical Focus
In Vitro Screening Methodologies for Biological Activity of 1-(1-Methyl-1h-imidazol-2-yl)propan-2-ol
The initial assessment of the biological activity of novel compounds like this compound and its analogues relies on a variety of in vitro screening methods. These techniques are essential for identifying biological targets and understanding the mechanism of action at a cellular and molecular level.
Cell-based assays are crucial for evaluating the activity of compounds in a biological context that mimics a physiological environment. For analogues of this compound, particularly those investigated as enzyme inhibitors, specific cell lines are used to determine cellular potency.
A key example involves the evaluation of 1-methyl-1H-imidazole derivatives as inhibitors of Janus kinase 2 (Jak2), a non-receptor tyrosine kinase involved in signal transduction. nih.govresearchgate.net In these studies, researchers utilize hematopoietic cell lines that harbor a specific mutation (V617F) in the Jak2 enzyme, which leads to its constitutive activation. nih.gov The effectiveness of the compounds is measured by their ability to inhibit the proliferation of these cancer cell lines. Another common model is the murine BaF3 cell line, which is genetically modified to express a TEL-Jak2 fusion protein, making its survival dependent on Jak2 activity. nih.gov The inhibitory activity in these cell-based assays is typically quantified by determining the concentration of the compound that causes a 50% reduction in cell growth (GI50).
Receptor binding assays, another critical tool, are used to determine if a compound interacts with specific cell surface or intracellular receptors. While specific receptor binding studies for this compound are not detailed in the available literature, the general methodology involves incubating the compound with cells or cell membranes expressing the target receptor and measuring the displacement of a known radiolabeled or fluorescently tagged ligand.
To understand the direct interaction between a compound and its molecular target, biochemical assays are employed. These cell-free systems allow for the precise measurement of a compound's effect on a purified enzyme or receptor, independent of cellular uptake, metabolism, or efflux. nih.gov
For the 1-methyl-1H-imidazole analogues targeting Jak2, a primary biochemical screen involves an enzyme inhibition assay. nih.govresearchgate.net This is often a fluorescence-based or luminescence-based assay that measures the enzymatic activity of purified Jak2 kinase. The potency of the inhibitors is determined by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%. researchgate.net These assays are fundamental for confirming that the cellular effects observed are due to the direct inhibition of the target enzyme and are essential for conducting structure-activity relationship studies.
Structure-Activity Relationship (SAR) Studies on this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. nih.govnih.gov For derivatives of this compound, SAR studies aim to identify which parts of the molecule are essential for its biological effects and how modifications to its structure can enhance potency and selectivity.
A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. dovepress.com For the class of 1-methyl-1H-imidazole derivatives, SAR studies have been instrumental in defining the key pharmacophoric elements.
In the context of Jak2 inhibition, extensive research on 1-methyl-1H-imidazole analogues has revealed several key structural features that contribute to their potency. nih.govresearchgate.net The 1-methyl-1H-imidazole core itself is a critical component, often involved in forming key interactions with the target protein. The activity of these compounds is highly dependent on the nature and position of substituents on other parts of the molecular scaffold.
For instance, in a series of potent 1-methyl-1H-imidazole-based Jak2 inhibitors, the molecule is typically composed of multiple ring systems. The central scaffold is often attached to other aromatic or heterocyclic rings, and modifications to these rings have a significant impact on activity. The data from such studies allow for the construction of a pharmacophore model, which can guide the design of new, more potent compounds. nih.gov
The following table presents SAR data for a series of 1-methyl-1H-imidazole analogues investigated as Jak2 inhibitors. This data highlights how different structural modifications influence both biochemical (enzyme inhibition) and cellular activity.
| Compound | Modification | Jak2 IC50 (μM) | TEL-Jak2 GI50 (μM) |
|---|---|---|---|
| Analogue 13a | Quinazoline B ring | 0.003 | 0.034 |
| Analogue 13b | Modification on B ring | 0.67 | >3 |
| Analogue 13d | Alternative B ring substituent | 0.033 | - |
| Analogue 13h | Further B ring modification | 0.012 | - |
| Compound 19a | Optimized scaffold | - | - |
Data adapted from a study on 1-methyl-1H-imidazole derivatives as Jak2 inhibitors. researchgate.net
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. nih.gov For chiral molecules like this compound, which contains a stereocenter at the 2-position of the propan-2-ol chain, the different stereoisomers (enantiomers) can exhibit significantly different potencies and interactions with their biological targets. This is because biological targets, such as enzymes and receptors, are themselves chiral and can selectively bind to one enantiomer over the other.
In the development of 1-methyl-1H-imidazole analogues as Jak2 inhibitors, the synthesis of certain advanced compounds resulted in racemic mixtures. researchgate.net Subsequent chiral purification was necessary to separate the enantiomers, indicating that the stereochemistry of the molecule was considered important for its final biological profile. researchgate.net While specific activity data for the individual enantiomers of this compound is not available in the reviewed literature, it is a well-established principle in medicinal chemistry that enantiomers can differ in their pharmacology, with one being more active (the eutomer) and the other less active or inactive (the distomer).
Mechanistic Studies of Biological Interactions of this compound at the Molecular Level
Understanding the interactions of a compound with its biological target at the molecular level is key to rational drug design. For the analogues of this compound, structure-based design approaches have been employed to elucidate these interactions. nih.gov
In the case of the 1-methyl-1H-imidazole series of Jak2 inhibitors, researchers hypothesized that the imidazole (B134444) ring could form specific hydrogen bond interactions within the hinge region of the ATP binding site of the Jak2 kinase. researchgate.net This region is critical for the binding of ATP, and by occupying this site, the inhibitors prevent the enzyme from functioning. The design of these molecules aimed to position the 1-methyl-1H-imidazole core in a way that it could mimic the hydrogen bonding pattern of the natural ligand.
Development of Biological Probes Based on this compound
While specific research on the development of biological probes derived directly from this compound is not extensively documented in publicly available literature, the imidazole scaffold itself is a versatile and widely utilized component in the design of such tools. The structural features of this compound, namely the electron-rich imidazole ring and a modifiable hydroxyl group, present viable starting points for the rational design of novel biological probes. The development of such probes generally involves the strategic incorporation of fluorophores and recognition elements to enable the detection and imaging of specific biological molecules or processes. nih.gov
The imidazole nucleus is a key component in many biological molecules, including the amino acid histidine, which plays a crucial role in the structure and function of proteins. unigoa.ac.in This inherent biological relevance makes imidazole derivatives attractive candidates for creating probes that can interact with biological systems. The design of imidazole-based fluorescent probes often leverages mechanisms such as photoinduced electron transfer (PET), fluorescence resonance energy transfer (FRET), and intramolecular charge transfer (ICT) to produce a detectable signal in the presence of a target analyte. tandfonline.com
A common strategy involves synthesizing imidazole derivatives that can selectively bind to specific ions or molecules. For instance, imidazole-based fluorescent chemosensors have been developed for the detection of various ions, including cyanide (CN⁻) and mercury (Hg²⁺). rsc.org These probes are designed so that the binding event alters the electronic properties of the molecule, leading to a change in its fluorescence, such as quenching or enhancement. rsc.orgnih.gov
Furthermore, the imidazole moiety can be functionalized to create probes for cellular imaging. For example, imidazole derivatives have been conjugated with carbon dots to create nanoprobes for detecting water and for live cell imaging. rsc.org The versatility of the imidazole structure allows for the attachment of various functional groups to tune its photophysical properties and target specificity. rsc.org The synthesis of such probes can be achieved through various organic chemistry reactions, with the van Leusen imidazole synthesis being a notable method for creating the core imidazole structure. mdpi.com
The development of new fluorophores is also an area of interest, with some research focusing on creating novel aggregation-induced emission fluorophores based on scaffolds that can react with imidazole-containing molecules. nih.gov These advancements highlight the ongoing efforts to expand the toolkit of fluorescent probes for biological research.
In the context of this compound, one could envision modifying the propan-2-ol side chain to attach a fluorophore, while the imidazole ring could serve as a recognition site or be further functionalized to target specific biomolecules. The methyl group on the imidazole ring influences its electronic properties and could be a factor in the design of new probes. While speculative without direct experimental evidence, the principles established for other imidazole derivatives provide a solid foundation for the potential development of biological probes based on this specific compound.
Interactive Data Table: Examples of Imidazole-Based Biological Probes
| Probe Type | Target Analyte | Fluorescence Mechanism | Reference |
| Fluorescent Chemosensor | HClO/NaHSO₃ | Quenching/Enhancement | rsc.org |
| Carbon Dot-Imidazole Nanoprobe | Water | Fluorescence Turn-On | rsc.org |
| Zinc Porphyrin Complex | Imidazole Derivatives (e.g., Histidine) | Excimer Fluorescence | acs.org |
| Imidazole-based Chemosensor | Cyanide (CN⁻) and Mercury (Hg²⁺) | Quenching | rsc.org |
Analytical Methodologies for the Study of 1 1 Methyl 1h Imidazol 2 Yl Propan 2 Ol
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an indispensable tool for the separation and purification of chemical compounds. For 1-(1-Methyl-1h-imidazol-2-yl)propan-2-ol, both gas and liquid chromatography, often coupled with mass spectrometry, are utilized to achieve high-resolution separation and accurate identification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the sample is vaporized and injected into the gas chromatograph, where it is separated based on its boiling point and affinity for the stationary phase within the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its definitive identification. jmchemsci.comjmchemsci.com
The application of GC-MS is crucial for identifying impurities and byproducts in synthetic preparations of this compound. nih.govresearchgate.net By comparing the retention times and mass spectra of the sample components to those of known standards, the purity of the compound can be accurately assessed.
Table 1: Typical GC-MS Parameters for Volatile Compound Analysis
| Parameter | Value |
| Column Type | Capillary column (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temp: 50°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) |
| Mass Range | 40-600 m/z |
This table represents a generalized set of parameters and may be optimized for specific analytical needs.
High-Performance Liquid Chromatography (HPLC) for Analysis of this compound
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. researchgate.net It is particularly useful for compounds that are not sufficiently volatile for GC analysis. In HPLC, a liquid sample is pumped through a column packed with a solid adsorbent material (stationary phase) at high pressure. The separation is based on the differential partitioning of the analyte between the mobile phase (a liquid solvent) and the stationary phase.
For the analysis of this compound, reversed-phase HPLC is often employed. researchgate.netnih.gov This method utilizes a nonpolar stationary phase and a polar mobile phase. The retention time of the compound can be modulated by adjusting the composition and polarity of the mobile phase. puritysolvents.com Detection is typically achieved using a UV detector, as the imidazole (B134444) ring of the compound absorbs ultraviolet light. dergipark.org.tr
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound is a chiral molecule, it exists as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers often exhibit different biological activities. Therefore, it is crucial to be able to separate and quantify them. Chiral chromatography is a specialized form of HPLC that is used for this purpose. nih.gov
This technique employs a chiral stationary phase (CSP) that can interact stereoselectively with the enantiomers. This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and the determination of the enantiomeric excess (ee) of a sample. A common type of CSP used for such separations is based on cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support. The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for achieving optimal separation. researchgate.net
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are essential for determining the molecular structure of this compound. These methods provide detailed information about the connectivity of atoms and the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. rsc.org Both ¹H NMR and ¹³C NMR are routinely used to characterize this compound.
¹H NMR spectroscopy provides information about the different types of protons in the molecule and their chemical environment. docbrown.infoyoutube.com The chemical shift of a proton is influenced by the electron density around it, and the splitting pattern (multiplicity) of a signal reveals the number of neighboring protons. chegg.comdocbrown.info For this compound, characteristic signals would be expected for the protons on the imidazole ring, the methyl group attached to the nitrogen, the methylene (B1212753) group, the methine group, the hydroxyl group, and the terminal methyl group of the propanol (B110389) side chain.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum. This technique is particularly useful for confirming the number of carbon atoms and identifying the presence of key functional groups.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Imidazole H | ~6.8-7.5 | s |
| N-CH₃ | ~3.7 | s |
| -CH₂- | ~2.8-3.0 | m |
| -CH(OH)- | ~4.0-4.2 | m |
| -OH | Variable | br s |
| -CH₃ (propanol) | ~1.2 | d |
Note: These are predicted values and can vary depending on the solvent and other experimental conditions. s = singlet, d = doublet, m = multiplet, br s = broad singlet.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. docbrown.info These vibrations are characteristic of the functional groups present in the molecule.
In the IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. researchgate.net The C-H stretching vibrations of the alkyl and aromatic groups typically appear in the region of 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring are expected to be found in the 1500-1650 cm⁻¹ region. nist.gov The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule. docbrown.info
Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.net For the imidazole ring, characteristic Raman bands can be observed that are sensitive to hydrogen bonding and the local environment. mdpi.com
Table 3: Key IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200-3600 (broad) |
| C-H (sp³) | Stretching | 2850-3000 |
| C-H (sp²) | Stretching | 3000-3100 |
| C=N, C=C | Stretching | 1500-1650 |
| C-O | Stretching | 1050-1250 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For the compound this compound, with a chemical formula of C8H14N2O, the exact monoisotopic mass is calculated to be 154.1106 g/mol .
In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) for alcohols is often weak or entirely absent due to the instability of the ion. libretexts.orgyoutube.com The fragmentation of this compound is expected to be governed by established pathways for alcohols and imidazole-containing compounds, primarily α-cleavage and dehydration. libretexts.org
Key fragmentation pathways include:
α-Cleavage: This is a dominant fragmentation mechanism for alcohols, involving the cleavage of a carbon-carbon bond adjacent to the oxygen atom. libretexts.org For this molecule, two primary α-cleavage events are plausible:
Cleavage between C1 and C2 of the propanol side chain, resulting in the loss of a C7H11N2O radical and the formation of a methyl cation ([CH3]+) at m/z 15. This is typically a minor fragment.
More significantly, cleavage between the C2 of the propanol chain and the adjacent CH group would lead to the loss of a methyl radical (•CH3) to form a resonance-stabilized oxonium ion with a mass-to-charge ratio (m/z) of 139.
Loss of Water (Dehydration): Alcohols readily undergo dehydration, eliminating a water molecule (H2O, 18 amu). libretexts.org This process would result in a fragment ion peak at m/z 136 (M-18).
Imidazole Ring Fragmentation: The imidazole ring itself can fragment. Mass spectra of imidazoles typically show characteristic fragmentation patterns, often involving the loss of species like HCN. researchgate.net A significant fragment would correspond to the charged 1-methyl-1H-imidazol-2-yl-methyl cation ([C5H7N2]+) at m/z 95, formed by cleavage of the bond between the imidazole ring and the propanol side chain. Subsequent fragmentation of this ion could occur.
A hypothetical table of major fragments for this compound is presented below.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 154 | [C8H14N2O]+• | Molecular Ion (M+) |
| 139 | [C7H11N2O]+ | α-Cleavage (Loss of •CH3) |
| 136 | [C8H12N2]+• | Dehydration (Loss of H2O) |
| 95 | [C5H7N2]+ | Cleavage of C-C bond adjacent to the ring |
Advanced Spectroscopic and Diffraction Techniques for Solid-State Characterization of this compound
The solid-state properties of a pharmaceutical compound, including its crystal structure and polymorphism, are critical for its stability, solubility, and bioavailability. Advanced techniques such as X-ray diffraction and solid-state Nuclear Magnetic Resonance (NMR) are indispensable for this characterization.
Studies on similar imidazole derivatives reveal that intermolecular hydrogen bonding plays a dominant role in their crystal packing. semanticscholar.orgiucr.orgnsf.govresearchgate.net It is highly probable that the crystal structure of this compound would be stabilized by strong O—H···N hydrogen bonds, where the hydroxyl group of one molecule interacts with the non-methylated nitrogen atom of an adjacent molecule's imidazole ring. nsf.gov These interactions typically lead to the formation of well-ordered supramolecular motifs, such as infinite chains or cyclic assemblies. iucr.orgnsf.gov
The table below summarizes typical crystallographic parameters that might be expected for this compound, based on data from related imidazole structures.
| Parameter | Typical Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P21/c, P-1, or similar centrosymmetric groups |
| Primary Intermolecular Interaction | O—H···N Hydrogen Bonding |
| Supramolecular Motif | Chains, Dimers, or Sheets |
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique used to characterize the solid forms of pharmaceutical compounds, and it is particularly valuable for identifying and quantifying polymorphism. europeanpharmaceuticalreview.comresearchgate.net Polymorphs are different crystalline forms of the same molecule that can exhibit distinct physical and chemical properties. While solution-state NMR spectra of different polymorphs are identical because the crystal structure is lost upon dissolution, ssNMR spectra are highly sensitive to the local molecular environment and can readily distinguish between them. jeol.com
In the ssNMR spectrum of this compound, each unique carbon (¹³C) and nitrogen (¹⁵N) atom in the molecule will produce a distinct resonance peak. acs.orgresearchgate.net The precise chemical shift of these peaks is influenced by the molecule's conformation and its intermolecular interactions within the crystal lattice. If different polymorphic forms exist, the variations in crystal packing will lead to observable differences in the chemical shifts and multiplicities of the peaks in the ssNMR spectra. nih.govbruker.com
For example, the carbon atoms of the imidazole ring and the propanol side chain would be expected to show different ¹³C chemical shifts for each polymorph. Similarly, the ¹⁵N ssNMR spectrum would be sensitive to the hydrogen-bonding environment of the two nitrogen atoms in the imidazole ring. acs.org This makes ssNMR an essential tool for ensuring the consistency and stability of the solid form of a drug substance. europeanpharmaceuticalreview.comresearchgate.net
Applications and Future Directions in Academic Research on 1 1 Methyl 1h Imidazol 2 Yl Propan 2 Ol
Role of 1-(1-Methyl-1h-imidazol-2-yl)propan-2-ol as a Versatile Building Block in Complex Molecule Synthesis
Imidazole (B134444) derivatives are recognized as fundamental building blocks in the synthesis of complex molecules, particularly in medicinal chemistry and organic synthesis. nih.govlifechemicals.com The compound this compound possesses two reactive centers—the imidazole ring and the hydroxyl group—making it a versatile precursor for a wide array of chemical transformations.
The secondary alcohol group can be readily oxidized to the corresponding ketone, 1-(1-methyl-1H-imidazol-2-yl)propan-2-one, or undergo esterification and etherification reactions. researchgate.netresearchgate.net These transformations provide a convenient handle to attach the molecule to other scaffolds or to modify its physicochemical properties. For instance, its use as a key intermediate in the synthesis of pharmaceuticals, analogous to how other imidazole alcohols are employed, is a significant area for exploration. google.comjocpr.com
The imidazole ring itself offers multiple sites for functionalization. While the N1 position is methylated, the other nitrogen (N3) can act as a nucleophile or a base and can be quaternized to form imidazolium (B1220033) salts. elsevierpure.com The carbon atoms of the ring can also participate in various coupling reactions, further expanding its synthetic utility. The combination of these functional groups in a single molecule allows for sequential or orthogonal chemical modifications, enabling the construction of complex molecular architectures. nih.gov
| Reaction Type | Reagent/Condition | Potential Product | Significance |
|---|---|---|---|
| Oxidation | PCC, DMP, or Swern Oxidation | 1-(1-Methyl-1H-imidazol-2-yl)propan-2-one | Creates a ketone for further reactions (e.g., reductive amination). |
| Esterification | Acid Chloride or Carboxylic Acid (e.g., Fischer) | Ester derivative at the C2 of the propyl chain | Allows installation of diverse functional groups; prodrug strategies. researchgate.net |
| Williamson Ether Synthesis | Base (e.g., NaH) then Alkyl Halide | Ether derivative at the C2 of the propyl chain | Modifies lipophilicity and steric properties. |
| N-Quaternization | Alkyl Halide (e.g., CH₃I) | 1,3-Dimethyl-2-(2-hydroxypropyl)-1H-imidazol-3-ium salt | Formation of ionic liquids or precursors to N-heterocyclic carbenes. elsevierpure.com |
Potential for this compound in Materials Science Research
The unique properties of the imidazole ring make it a valuable component in the design of advanced materials. rsc.org Imidazole-containing polymers are known for their thermal stability, ion conductivity, and coordination capabilities. nih.govnih.gov The bifunctional nature of this compound makes it a promising candidate for a monomer in polymerization reactions. The hydroxyl group can participate in step-growth polymerization to form polyesters or polyurethanes, incorporating the imidazole moiety into the polymer backbone.
The imidazole unit within the polymer can impart specific functions, such as acting as a proton conductor in fuel cell membranes or as a metal-coordinating site for creating single-atom catalysts. elsevierpure.comresearchgate.net Furthermore, imidazole derivatives are extensively used as ligands for the construction of Metal-Organic Frameworks (MOFs). frontiersin.org The N3 nitrogen of the imidazole ring can coordinate with metal ions (e.g., Zn²⁺, Co²⁺) to form porous, crystalline structures. The propan-2-ol side chain of this compound could project into the pores of the resulting MOF, influencing its guest-binding properties or creating catalytically active sites.
| Material Type | Function of the Compound | Potential Application |
|---|---|---|
| Functional Polymers | Monomer (via -OH group) | Proton exchange membranes, polymer-supported catalysts, antimicrobial surfaces. nih.govnih.gov |
| Metal-Organic Frameworks (MOFs) | Organic Ligand (via imidazole N3) | Gas storage, separation, heterogeneous catalysis. frontiersin.org |
| Ionic Liquids | Precursor to imidazolium salt | Green solvents, electrolytes in batteries. elsevierpure.com |
| Surface Modifiers | Coating Agent | Corrosion inhibition, functionalization of nanoparticles. lifechemicals.comnbinno.com |
Emerging Research Avenues for this compound in Catalysis
The imidazole moiety is central to the function of many enzymes, such as histidine in catalytic triads, where it acts as a proton shuttle. researchgate.net This has inspired the development of numerous imidazole-based synthetic catalysts. nbinno.comyoutube.com The compound this compound holds potential in several areas of catalysis.
Firstly, it can function as an organocatalyst. The imidazole ring can act as a nucleophilic catalyst, for instance in acyl transfer reactions, or as a general base. youtube.comacs.org The presence of the nearby hydroxyl group could lead to cooperative or bifunctional catalysis, where both the imidazole and alcohol groups participate in the catalytic cycle, potentially enhancing reaction rates and selectivity.
Secondly, it is a promising ligand for transition metal catalysis. Imidazoles are excellent ligands for a variety of metals, and the resulting complexes are active catalysts for numerous organic transformations. mdpi.com The N-methyl and propanol (B110389) substituents on this particular ligand can be used to tune the steric and electronic environment of the metal center, thereby influencing the catalyst's activity and selectivity. Finally, upon conversion to its corresponding imidazolium salt, it can serve as a precursor to N-heterocyclic carbenes (NHCs), a powerful class of ligands and organocatalysts.
Integration of Artificial Intelligence and Machine Learning in Research on this compound
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of molecules and materials. arxiv.org These computational tools can be powerfully applied to the study of this compound.
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can predict the biological, chemical, and physical properties of this molecule. researchgate.netresearchgate.net By training on large datasets of known imidazole derivatives, ML algorithms can estimate properties such as solubility, reactivity, and potential therapeutic activities, guiding experimental efforts. nih.gov
Retrosynthesis and Reaction Optimization: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways to this compound and its derivatives. nih.govmit.edu Furthermore, ML algorithms can optimize reaction conditions (e.g., temperature, catalyst, solvent) to maximize yield and minimize byproducts, reducing the time and resources required for chemical synthesis.
Discovery of New Applications: AI can screen virtual libraries of compounds derived from this compound against various biological targets or for specific material properties. nih.gov This in silico screening can identify promising candidates for new drugs, catalysts, or functional materials, prioritizing the most promising avenues for laboratory investigation. mdpi.com
| Stage | AI/ML Tool | Objective | Expected Outcome |
|---|---|---|---|
| 1. Feasibility & Planning | Retrosynthesis AI | Design efficient synthetic routes. nih.gov | A ranked list of viable, cost-effective synthesis plans. |
| 2. Characterization | QSPR Models | Predict physicochemical properties (e.g., logP, pKa). researchgate.net | A computational profile to guide experimental design. |
| 3. Application Screening | Virtual Screening / Docking | Identify potential biological targets. | "Hit" compounds for further medicinal chemistry development. |
| 4. Derivative Design | Generative Models | Propose novel derivatives with enhanced properties. | A virtual library of new molecules based on the core scaffold. |
Future Perspectives for Interdisciplinary Research Involving this compound
The multifaceted nature of this compound makes it a fertile ground for interdisciplinary research. Its potential as a synthetic building block, a functional monomer, a catalyst, and a ligand creates opportunities for collaboration across diverse scientific fields.
Chemistry and Biology: The compound can serve as a starting point for medicinal chemists to generate libraries of novel compounds for biological screening. nih.gov The well-documented biological importance of the imidazole scaffold suggests that derivatives of this molecule could exhibit interesting therapeutic properties. nih.gov
Chemistry and Materials Engineering: Collaborations between synthetic chemists and materials scientists could exploit this molecule to create novel polymers and MOFs with tailored properties for applications in energy, environmental remediation, and electronics. nih.govfrontiersin.org
Chemistry and Computer Science: The compound can act as a test case for developing and refining AI and ML models for chemical prediction and design. researchgate.net Experimental data generated from the synthesis and testing of its derivatives can be used to train more accurate predictive algorithms, creating a synergistic loop between computational and experimental research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
